molecular formula C17H14N2O2 B13739694 5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione CAS No. 14910-25-9

5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B13739694
CAS No.: 14910-25-9
M. Wt: 278.30 g/mol
InChI Key: GZSLIOIRZPEVFO-UHFFFAOYSA-N
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Description

5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione is a chemical compound that features a fluorene moiety attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 9H-fluoren-2-yl derivatives with imidazolidine-2,4-dione precursors under specific conditions. One common method involves the use of a Lewis acid-promoted Friedel–Crafts reaction followed by an oxidation process

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

    Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the fluorene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Halogenated or nitrated fluorene derivatives.

Scientific Research Applications

5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation . The fluorene moiety can also enhance the compound’s ability to intercalate with DNA, thereby disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione is unique due to its combination of the fluorene moiety and the imidazolidine-2,4-dione core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry.

Properties

CAS No.

14910-25-9

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C17H14N2O2/c1-17(15(20)18-16(21)19-17)12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3,(H2,18,19,20,21)

InChI Key

GZSLIOIRZPEVFO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

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